molecular formula C18H18N4O3 B2401153 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034481-43-9

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2401153
CAS No.: 2034481-43-9
M. Wt: 338.367
InChI Key: LLILZEVOSXALOF-UHFFFAOYSA-N
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Description

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a chemical compound of interest in early-stage oncological research, particularly for its potential to modulate protein kinase signaling pathways. Compounds featuring a pyrazine and piperidine core structure, similar to this one, have been identified as inhibitors of AKT1 (also known as Protein Kinase B) . The AKT signaling cascade is a critical regulator of cell survival, proliferation, and metabolism, and its dysfunction is frequently observed in a range of cancer types, where it can be associated with tumor aggressiveness and resistance to apoptosis . By potentially interfering with AKT1 activity, this class of compounds may provide a research tool for investigating strategies to counteract uncontrolled cell growth and survival in malignancies. As such, this compound is supplied for use in biochemical and cell-based assays to further elucidate the role of AKT in disease models and to explore potential therapeutic avenues. It is intended for laboratory research by qualified professionals only.

Properties

IUPAC Name

4-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-16-10-20-11-17(21-16)25-15-3-2-8-22(12-15)18(23)14-6-4-13(9-19)5-7-14/h4-7,10-11,15H,2-3,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLILZEVOSXALOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:

  • Preparation of the boron reagent.
  • Coupling of the boron reagent with the appropriate aryl halide in the presence of a palladium catalyst.
  • Purification of the product through crystallization or chromatography.

Chemical Reactions Analysis

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, it acts as an inhibitor of nitric oxide synthase, which plays a crucial role in various physiological processes . The compound binds to the active site of the enzyme, preventing the production of nitric oxide and thereby modulating related biological pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Structural Features Key Differences Biological Implications References
4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile Methoxy group at pyrazine-3-position Positional isomer of the target compound Altered binding kinetics due to steric effects; reduced affinity for cytochrome P450 enzymes
3-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile Dimethylamino substituent on pyrazine Electron-donating group enhances basicity Increased interaction with acidic residues in enzyme active sites (e.g., kinase inhibitors)
4-((3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile Pyrrolidine ring (5-membered), sulfonyl group Smaller ring size and sulfonyl moiety Enhanced metabolic stability but reduced CNS penetration due to polarity
3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile Pyridine instead of pyrazine; methyl substituent Aromatic heterocycle substitution Higher selectivity for histamine H3 receptors
4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile Pyrrolidine ring (5-membered) Reduced ring size Conformational rigidity improves target binding but limits solubility
3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile Azetidine ring (4-membered) Increased ring strain Unstable under physiological conditions; limited therapeutic utility

Functional Group Impact on Properties

  • Methoxy vs. Methyl Groups : Methoxy groups improve solubility but may reduce membrane permeability compared to methyl groups .
  • Piperidine vs. Pyrrolidine/Azetidine : Piperidine’s 6-membered ring balances flexibility and stability, whereas pyrrolidine’s rigidity enhances binding but reduces metabolic tolerance. Azetidine’s strain limits practical use .
  • Pyrazine vs. Pyridine : Pyrazine’s dual nitrogen atoms enable stronger hydrogen bonding, critical for enzyme inhibition, while pyridine’s single nitrogen favors receptor interactions .

Q & A

Q. What are the key synthetic pathways for 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
  • Step 1 : Formation of the piperidine-1-carbonyl intermediate via coupling reactions (e.g., amide bond formation using carbodiimide catalysts).
  • Step 2 : Introduction of the 6-methoxypyrazin-2-yloxy group via nucleophilic substitution or Mitsunobu reactions.
  • Step 3 : Purification using column chromatography or HPLC to isolate the final product .
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility of intermediates.
  • Control reaction temperature (e.g., 0–25°C) to minimize side reactions.
  • Employ catalysts like DMAP for efficient acylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

  • Methodological Answer :
  • NMR Spectroscopy : Prioritize 1^1H and 13^{13}C NMR to confirm the piperidine ring conformation, methoxypyrazine substitution, and benzonitrile integration. Key peaks include aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+^+) to validate molecular weight .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm1^{-1}) and nitrile (C≡N, ~2200 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazine and piperidine rings influence the compound’s biological activity, and what strategies can validate target engagement?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
Substituent Effect on Activity Reference Compound
6-Methoxy on pyrazineEnhances enzyme inhibition (e.g., kinase targets)5-chloro-2-(4-cyanophenyl)acetamide
Piperidine-1-carbonylImproves binding to hydrophobic pockets4-(4-methoxyphenyl)piperazine derivatives
  • Validation Strategies :
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock.
  • Enzyme Assays : Measure IC50_{50} values in vitro using fluorogenic substrates .

Q. What experimental design considerations are critical when comparing this compound’s efficacy with structurally analogous molecules in enzyme inhibition studies?

  • Methodological Answer :
  • Controls : Include positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle).
  • Dose-Response Curves : Test a concentration range (e.g., 1 nM–100 µM) to calculate IC50_{50} values accurately.
  • Statistical Methods : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inhibition across analogs .

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability.
  • Purity Verification : Re-analyze compound batches via HPLC to rule out impurities affecting activity .
  • Meta-Analysis : Pool data from multiple studies and apply regression models to identify confounding variables (e.g., cell line differences) .

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